Artochamin J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

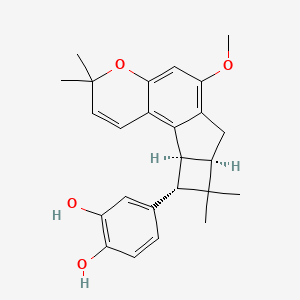

Artochamin J, also known as this compound, is a useful research compound. Its molecular formula is C25H28O4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Artochamin J belongs to a class of compounds known as cyclobutanes, which are characterized by their four-membered ring structure. The synthesis of this compound has been achieved through various methodologies, primarily utilizing [2 + 2] cycloaddition reactions. These reactions involve the coupling of allylic alcohols with alkenylboronates, leading to the formation of cyclobutane derivatives.

Key Synthetic Pathways

- Cascade Reactions : The total synthesis of this compound often involves cascade reactions that integrate Claisen rearrangements and formal [2 + 2] cycloadditions. These methods allow for the efficient construction of the desired bicyclic structures from simpler precursors .

- Boronic Ester Enabled Cycloadditions : A notable approach involves the temporary coordination of allylic alcohols with alkenylboronates, facilitating high levels of regio- and stereocontrol during synthesis. This method has proven effective in generating this compound alongside other complex natural products .

- Microwave-Assisted Synthesis : Microwave heating has been employed to enhance reaction yields and reduce synthesis time. This technique has been particularly beneficial in optimizing the conditions for key steps in the synthesis of this compound .

Biological Activities

This compound exhibits significant biological activities, making it a compound of interest in pharmacological studies.

Cytotoxicity

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including HepG2 cells. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Medicinal Chemistry Applications

The incorporation of cyclobutane motifs, such as those found in this compound, into pharmaceutical designs has been linked to improved selectivity and efficacy in drug development. For instance, modifications to existing drugs have shown enhanced therapeutic profiles when cyclobutane structures are integrated .

Case Study 1: Total Synthesis and Biological Evaluation

A comprehensive study conducted by Nicolaou et al. detailed the total synthesis of this compound using a series of cascade reactions. Following synthesis, biological evaluations revealed its cytotoxicity against HepG2 cells, highlighting its potential as an anti-cancer agent .

Case Study 2: Development of Cyclobutane-containing Pharmaceuticals

A recent investigation into cyclobutane derivatives demonstrated that introducing such motifs can significantly enhance the pharmacological properties of existing compounds. The study specifically noted that substituting traditional structures with cyclobutane frameworks improved selectivity for target receptors involved in autoimmune diseases .

Data Tables

Analyse Des Réactions Chimiques

1.1. [2 + 2]-Cycloaddition and Cross-Coupling Sequence

The synthesis of artochamin J involves a [2 + 2]-cycloaddition between allylic alcohol 61 and alkenylboronic ester 60 , followed by cross-coupling reactions (Scheme 1). Key steps include:

-

Cycloaddition : Photosensitized [2 + 2] reaction under temporary coordination of the allylic alcohol to the Bpin group, enabling regioselectivity and stereocontrol .

-

Oxidation and Cyclization : The cycloadduct undergoes oxidation to an acid, followed by Friedel–Crafts cyclization (TFAA) to form the fused bicyclic system .

-

Reduction : Clemmensen reduction (Zn(Hg)/HCl) and deprotection (TBAF) yield this compound .

Conditions and Yields :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Light, Bpin coordination | 80% |

| Friedel–Crafts | TFAA, 0°C → RT | 85% |

| Clemmensen Reduction | Zn(Hg), HCl, THF | 90% |

1.2. Cascade Reaction Strategy

An alternative route employs microwave-assisted cascade reactions (Scheme 2) :

-

Claisen Rearrangements : Microwave heating (180°C) induces double Claisen rearrangements of allyl ethers.

-

Formal [2 + 2] Cycloaddition : Thermal cyclization of the phenolic intermediate forms the bicyclo[3.2.0] core.

-

Post-Cyclization Functionalization : Methylation (K₂CO₃/MeI) and deprotection (LiAlH₄) finalize the structure .

Key Observations :

-

Additive Effect : Trace Ph₃PO accelerates cyclization, likely via HOMO activation or redox mediation .

-

Mechanistic Debate : The cycloaddition may proceed via a radical or ionic pathway. Experimental evidence supports a redox mechanism involving o-quinone intermediates .

Conditions and Yields :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cascade Reaction | Microwave, Ph₃PO, o-xylene | 55% |

| Methylation | K₂CO₃, MeI, DMF | 91% |

2.1. Radical vs. Ionic Pathways

-

Radical Pathway : A biradical intermediate forms via 5-exo cyclization, followed by recombination .

-

Redox/Ionic Pathway : Oxidation of catechol moieties generates o-quinones, enabling conjugate addition and cyclization (Scheme 3) . Evidence includes:

-

Failed cyclization of methylene acetal derivatives (no o-quinone formation).

-

DDQ-mediated oxidation accelerates cyclization.

-

2.2. Role of Additives

-

Ph₃PO : Stabilizes intermediates via Lewis base interactions or facilitates oxidation .

-

DDQ : Acts as an oxidant to generate o-quinones, enabling cyclization at ambient temperatures .

Challenges and Limitations

Propriétés

Formule moléculaire |

C25H28O4 |

|---|---|

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

4-[(12R,14R,15S)-9-methoxy-5,5,13,13-tetramethyl-6-oxatetracyclo[8.5.0.02,7.012,15]pentadeca-1,3,7,9-tetraen-14-yl]benzene-1,2-diol |

InChI |

InChI=1S/C25H28O4/c1-24(2)9-8-14-20(29-24)12-19(28-5)15-11-16-22(21(14)15)23(25(16,3)4)13-6-7-17(26)18(27)10-13/h6-10,12,16,22-23,26-27H,11H2,1-5H3/t16-,22-,23-/m1/s1 |

Clé InChI |

SXWKVOUWXXHZAC-ZGNKEGEESA-N |

SMILES isomérique |

CC1(C=CC2=C3[C@H]4[C@@H](CC3=C(C=C2O1)OC)C([C@@H]4C5=CC(=C(C=C5)O)O)(C)C)C |

SMILES canonique |

CC1(C=CC2=C3C4C(CC3=C(C=C2O1)OC)C(C4C5=CC(=C(C=C5)O)O)(C)C)C |

Synonymes |

artochamin J |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.